3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Overview
Description
3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a synthetic compound, celebrated for its complex chemical structure and potential applications in various scientific fields. It combines a benzamide backbone with a triazolopyridazine moiety, along with phenyl and chloro substituents, rendering it an intriguing subject for chemical, biological, and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to exhibit anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclooxygenase (COX) enzymes , which are key players in the inflammatory response.
Mode of Action
Prostaglandins are derived from arachidonic acid and play a crucial role in mediating inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that it potentially inhibits COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied . Such studies can provide insights into the bioavailability of the compound, but specific information for this compound is currently unavailable.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This is based on the assumption that it inhibits the production of prostaglandins by blocking COX enzymes .
Biochemical Analysis
Biochemical Properties
3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, it may interact with proteins involved in DNA repair and replication, thereby influencing cellular responses to DNA damage.
Cellular Effects
The effects of this compound on cells are multifaceted. It can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation . By altering these pathways, the compound can influence gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in apoptosis (programmed cell death), leading to increased or decreased cell survival. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive or less active metabolites. Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which may alter its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves a multi-step process:
Formation of triazolopyridazine: Starting from suitable precursors like hydrazine derivatives and aromatic nitriles, the triazolopyridazine ring is constructed through cyclization reactions.
Phenylation: Introduction of the phenyl group via standard aromatic substitution methods.
Formation of benzamide: The benzamide backbone is introduced, often through acylation reactions.
Introduction of the chloro group: Chlorination is carried out using suitable chlorinating agents under controlled conditions.
Coupling: The final product is achieved by coupling the benzamide backbone with the triazolopyridazine derivative via ether linkages, employing reagents like alkoxides or using specific catalysts.
Industrial Production Methods: For large-scale production, optimized routes employing continuous flow reactors or advanced catalytic processes may be utilized to enhance yield and purity while minimizing reaction time and cost.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at its aromatic rings, forming quinones or other oxidized derivatives.
Reduction: Reduction may target the nitrogens in the triazole ring, potentially producing dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitutions can occur at the chloro or other reactive sites.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or oxygen under catalytic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, and electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Derivatives with additional oxygen functionalities.
Reduction: Partially or fully hydrogenated triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophiles or electrophiles used.
Scientific Research Applications
Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules. Biology: Potential as a probe molecule in biochemical assays due to its unique structure. Medicine: Investigated for pharmacological activity, possibly acting on specific receptors or enzymes. Industry: Applications in materials science for developing advanced polymers or coatings with unique chemical properties.
Comparison with Similar Compounds
Unique Features: The compound’s specific combination of a benzamide structure with a triazolopyridazine ring and additional phenyl and chloro groups sets it apart from many other molecules. Similar Compounds:
3-chloro-N-[2-(4-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl]benzamide.
3-chloro-N-[2-(3,5-diphenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl]benzamide. These compounds share similar structural motifs but vary in their specific substituents, influencing their chemical and biological properties.
This compound represents a fascinating blend of structural complexity and potential for a wide range of scientific inquiries!
Properties
IUPAC Name |
3-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c21-16-8-4-7-15(13-16)20(27)22-11-12-28-18-10-9-17-23-24-19(26(17)25-18)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPLSRZDTQAQKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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